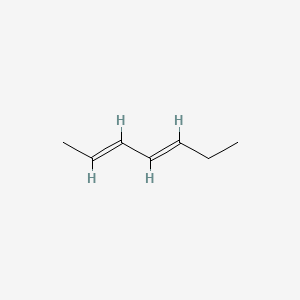

2,4-Heptadiene

Description

Structure

3D Structure

Properties

CAS No. |

628-72-8 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

(2E,4E)-hepta-2,4-diene |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ |

InChI Key |

XTJLXXCARCJVPJ-TWTPFVCWSA-N |

Isomeric SMILES |

CC/C=C/C=C/C |

Canonical SMILES |

CCC=CC=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E)-hepta-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-hepta-2,4-diene is a conjugated diene that serves as a versatile building block in organic synthesis. Its specific stereochemistry and reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for researchers in the field.

Chemical Identity and Properties

The IUPAC name for this compound is (2E,4E)-hepta-2,4-diene.[1][2] It is also commonly referred to as trans,trans-2,4-heptadiene.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference |

| IUPAC Name | (2E,4E)-hepta-2,4-diene | [1][2] |

| CAS Number | 2384-94-3 | [3][4] |

| Molecular Formula | C₇H₁₂ | [2] |

| Molecular Weight | 96.17 g/mol | [2] |

| Boiling Point | 106 °C | [3] |

| Density | 0.733 g/mL | [3] |

| SMILES | CC/C=C/C=C/C |

Spectroscopic Data

Table 2: Spectroscopic Data (Reference Data from a Related Compound)

| Spectroscopy | Peak/Signal | Description |

| ¹H-NMR | Multiple signals | Expected signals for vinylic, allylic, and alkyl protons. |

| ¹³C-NMR | Multiple signals | Expected signals for sp² and sp³ hybridized carbons. |

| Infrared (IR) | ~1650-1600 cm⁻¹ | C=C stretching of conjugated diene. |

| ~965 cm⁻¹ | Out-of-plane C-H bending for trans double bonds. | |

| Mass Spec (MS) | m/z = 96 | Molecular ion peak (M⁺). |

| Various fragments | Fragmentation pattern corresponding to the loss of alkyl groups. |

Note: The data presented is based on analogous structures and known spectroscopic trends for conjugated dienes.[5] Experimental verification is recommended.

Synthesis Protocols

The stereoselective synthesis of (2E,4E)-hepta-2,4-diene can be achieved through various modern organic synthesis methodologies. The Wittig reaction and the Julia-Kocienski olefination are particularly well-suited for constructing the conjugated diene system with high stereocontrol.

Experimental Protocol: Wittig Reaction

This protocol describes a plausible route for the synthesis of (2E,4E)-hepta-2,4-diene starting from crotonaldehyde (B89634) and a propylidene phosphorane.

Materials:

-

(Triphenylphosphoranylidene)propane

-

Crotonaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of (triphenylphosphoranylidene)propane in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, resulting in the formation of the corresponding ylide. The mixture is stirred at this temperature for 30 minutes.

-

A solution of crotonaldehyde in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2 hours and then gradually warmed to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure (2E,4E)-hepta-2,4-diene.

Diagram 1: Wittig Reaction Workflow

Caption: Workflow for the synthesis of (2E,4E)-hepta-2,4-diene via the Wittig reaction.

Experimental Protocol: Julia-Kocienski Olefination

This protocol outlines a potential synthesis of (2E,4E)-hepta-2,4-diene using a Julia-Kocienski olefination, which is known for its high E-selectivity.[1][6][7][8][9]

Materials:

-

1-Phenyl-1H-tetrazol-5-yl propyl sulfone

-

Crotonaldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-1H-tetrazol-5-yl propyl sulfone in anhydrous DME at -78 °C under an inert atmosphere, a solution of KHMDS in THF is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

A solution of crotonaldehyde in anhydrous DME is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with a saturated aqueous NaHCO₃ solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield (2E,4E)-hepta-2,4-diene.

Reactivity and Applications

(2E,4E)-hepta-2,4-diene is a valuable synthon in organic chemistry, primarily due to its ability to participate in pericyclic reactions, most notably the Diels-Alder reaction. Its application in drug development is not well-documented, but its structural motif is present in some natural products.

Experimental Protocol: Diels-Alder Reaction

This protocol describes a representative Diels-Alder reaction between (2E,4E)-hepta-2,4-diene and N-phenylmaleimide.

Materials:

-

(2E,4E)-hepta-2,4-diene

-

N-phenylmaleimide

-

Toluene

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, (2E,4E)-hepta-2,4-diene and an equimolar amount of N-phenylmaleimide are dissolved in toluene.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the Diels-Alder adduct.

Diagram 2: Diels-Alder Reaction Pathway

Caption: General scheme of the Diels-Alder reaction between (2E,4E)-hepta-2,4-diene and N-phenylmaleimide.

Conclusion

(2E,4E)-hepta-2,4-diene is a valuable and reactive building block in organic synthesis. This guide has provided essential information on its identity, properties, spectroscopic characterization, and synthetic methodologies. The detailed protocols for its synthesis and a representative Diels-Alder reaction are intended to be a practical resource for researchers. While its direct application in drug development is not yet established, its utility in constructing complex molecular architectures suggests potential for future applications in medicinal chemistry and natural product synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Heptadiene | C7H12 | CID 5367544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E,4E)-hepta-2,4-diene [stenutz.eu]

- 4. chemspider.com [chemspider.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Julia Olefination [organic-chemistry.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Heptadiene is an organic compound classified as a conjugated diene. Its structure, consisting of a seven-carbon chain with two double bonds at the second and fourth positions, allows for the existence of multiple geometric isomers. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and logical diagrams to illustrate key concepts. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and experimental design.

Core Chemical and Physical Properties

The properties of this compound can vary slightly depending on the specific isomeric form. The data presented represents values reported for mixtures or specific, commonly cited isomers.

General and Molecular Properties

This table summarizes the fundamental identifiers and molecular characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2][3][4][5] |

| Molecular Weight | 96.17 g/mol | [1][2][3][5] |

| IUPAC Name | Hepta-2,4-diene | [4] |

| CAS Number | 628-72-8 (for mixed isomers) | [1][4][6] |

| 2384-94-3 (for (2E,4E)-isomer) | [3] | |

| Canonical SMILES | CC/C=C/C=C/C | [1] |

Physical and Thermodynamic Properties

The following table details the key physical and thermodynamic constants for this compound. These values are crucial for applications involving purification, reaction condition optimization, and safety assessments.

| Property | Value | Source |

| Boiling Point | 102 - 110 °C | [6][7][8][9] |

| Melting Point | -105.67 °C (estimate) | [6] |

| Density | 0.731 - 0.738 g/cm³ | [6][7] |

| Refractive Index (n_D) | 1.4498 - 1.4578 | [6][7] |

| Enthalpy of Vaporization (Δ_vap_H°) | 31.09 kJ/mol (calculated) | [10] |

| Enthalpy of Fusion (Δ_fus_H°) | 14.29 kJ/mol (calculated) | [10] |

| Ionization Energy | 8.17 eV | [10] |

Solubility and Partitioning Properties

These properties are essential for understanding the compound's behavior in different solvent systems, which is critical for extraction, chromatography, and assessing bioavailability.

| Property | Value | Source |

| Octanol/Water Partition Coefficient (Log P_oct/wat_) | 2.529 (calculated) | [10] |

| Water Solubility (Log S) | -2.46 (calculated, in mol/L) | [10] |

| UV Absorption Maximum (λ_max_) | 228 nm | [7] |

Geometric Isomerism

Due to the presence of two non-terminal double bonds, this compound can exist as four distinct geometric stereoisomers.[4][11][12][13] The configuration at each double bond (C2-C3 and C4-C5) can be either cis (Z) or trans (E), leading to the combinations shown in the diagram below.

References

- 1. This compound | C7H12 | CID 5367544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z,E) | C7H12 | CID 6427780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (E,E)- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAS#:628-72-8 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 628-72-8 [m.chemicalbook.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. (2E,4E)-hepta-2,4-diene [stenutz.eu]

- 9. (2E,4E)-2,4-Heptadiene|lookchem [lookchem.com]

- 10. This compound (CAS 628-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. How many geometrical isomers are possible for 2,4 heptadiene ? [allen.in]

- 12. doubtnut.com [doubtnut.com]

- 13. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Stereoisomers and Configurations of 2,4-Heptadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of 2,4-Heptadiene

The presence of two carbon-carbon double bonds at the 2- and 4-positions in the heptane (B126788) chain allows for geometric isomerism at each double bond. This results in a total of four possible stereoisomers, each with unique spatial arrangements and potentially different physical, chemical, and biological properties. The four stereoisomers are:

-

(2E,4E)-2,4-Heptadiene

-

(2E,4Z)-2,4-Heptadiene

-

(2Z,4E)-2,4-Heptadiene

-

(2Z,4Z)-2,4-Heptadiene

The "E" (entgegen) and "Z" (zusammen) nomenclature is used to unambiguously define the configuration at each double bond based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

Comprehensive and experimentally verified physicochemical data for all four stereoisomers of this compound are sparse in publicly accessible literature. The following table summarizes the available data, which includes a mix of experimental and predicted values. It is crucial for researchers to experimentally verify these properties for their specific samples.

| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| (2E,4E) | (2E,4E)-hepta-2,4-diene | C₇H₁₂ | 96.17 | 106[1], 108.0 (Predicted)[2] | 0.733[1] | 1.4578 (for mixture)[3] |

| (2E,4Z) | (2E,4Z)-hepta-2,4-diene | C₇H₁₂ | 96.17 | 108.05 (for mixture)[3] | 0.7384 (for mixture)[3] | Data not available |

| (2Z,4E) | (2Z,4E)-hepta-2,4-diene | C₇H₁₂ | 96.17 | 108.05 (for mixture)[3] | 0.7384 (for mixture)[3] | Data not available |

| (2Z,4Z) | (2Z,4Z)-hepta-2,4-diene | C₇H₁₂ | 96.17 | 108.05 (for mixture)[3] | 0.7384 (for mixture)[3] | Data not available |

Spectroscopic Data

Detailed and assigned ¹H and ¹³C NMR data for each of the four stereoisomers of this compound are not consistently available. Spectroscopic analysis of dienes can be complex due to the overlap of olefinic proton signals and the influence of stereochemistry on chemical shifts and coupling constants. Researchers should rely on a combination of one-dimensional and two-dimensional NMR techniques (e.g., COSY, NOESY, HSQC, HMBC) for unambiguous structure elucidation and stereochemical assignment of their synthesized materials.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of specific this compound isomers is a significant challenge. Literature primarily describes methods that often yield mixtures of isomers or focus on the synthesis of functionalized derivatives.

General Synthetic Strategies

Common strategies for the synthesis of conjugated dienes like this compound include:

-

Wittig and Horner-Wadsworth-Emmons Reactions: These are powerful methods for forming carbon-carbon double bonds with good stereocontrol, depending on the choice of reagents and reaction conditions.

-

Elimination Reactions: Dehydration of diols or dehydrohalogenation of dihalides can produce dienes, although controlling the stereochemistry of the resulting double bonds can be difficult.

-

Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki and Stille couplings can be employed to construct the diene system with high stereoselectivity.

-

Pyrolysis: As reported in some studies, pyrolysis of precursors like diacetates can yield 2,4-heptadienes, though this method typically results in a mixture of stereoisomers.

Example of a Non-Stereoselective Synthesis

A reported synthesis of this compound involves the pyrolysis of 3,4-diacetoxyheptane. This method, however, produces a mixture of the different stereoisomers which then require separation.

Note: Due to the lack of detailed, reproducible, and stereoselective experimental protocols for each of the four isomers in the available literature, specific step-by-step protocols are not provided here. Researchers are encouraged to consult advanced organic synthesis literature and adapt known stereoselective olefination methods to achieve their desired isomer.

Separation and Analysis

Gas chromatography (GC) is a suitable technique for the separation and analysis of the different this compound stereoisomers. The choice of the GC column's stationary phase is critical for achieving baseline separation of these closely related compounds.

Visualizations

Stereochemical Relationships of this compound Isomers

The following diagram illustrates the relationship between the four stereoisomers of this compound.

References

(Z,Z)-2,4-Heptadiene structural formula

An In-depth Technical Guide to (Z,Z)-2,4-Heptadiene

Introduction

(Z,Z)-2,4-Heptadiene, also known as cis-2,cis-4-heptadiene, is a conjugated diene with the molecular formula C₇H₁₂.[1][2] As one of the stereoisomers of 2,4-heptadiene, its distinct geometric arrangement influences its physical properties and chemical reactivity.[2][3][4][5] This guide provides a comprehensive overview of its structural formula, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for researchers and professionals in organic chemistry and drug development.

Chemical Structure and Properties

The structure of (Z,Z)-2,4-Heptadiene features a seven-carbon chain with two double bonds located at the second and fourth positions. The "(Z,Z)" designation indicates that the substituent groups on each double bond are on the same side (cis configuration).

IUPAC Name: (2Z,4Z)-hepta-2,4-diene[1] Synonyms: cis-2,cis-4-heptadiene[1][2] Molecular Formula: C₇H₁₂[1][2] InChIKey: XTJLXXCARCJVPJ-VKLRWAGZSA-N[1][2]

Physicochemical Data

A summary of the key computed and experimental properties of (Z,Z)-2,4-Heptadiene is presented below.

| Property | Value | Source |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 96.093900383 Da | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 754.6, 749.9 | NIST Mass Spectrometry Data Center[1] |

Note: A comprehensive list of physical properties such as boiling point, enthalpy of vaporization, and critical temperature for this compound isomers is available in chemical databases like Cheméo, though specific values for the (Z,Z) isomer may vary.[6]

Synthesis of (Z,Z)-2,4-Heptadiene

The stereoselective synthesis of (Z,Z)-2,4-Heptadiene can be achieved through the reduction of a suitable alkyne precursor. The following protocol is based on the hydralumination of 2-hepten-4-yne, which provides a pathway to the (Z,Z) isomer.

Experimental Protocol: Synthesis via Hydralumination

This method involves the preparation of an enyne intermediate followed by a stereoselective reduction.

Materials:

-

Propylene (B89431) oxide

-

Ethynylmagnesium bromide

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium amide (NaNH₂)

-

Ethyl bromide (EtBr)

-

Diisobutylaluminum hydride (DIBAL-H) in hexane

-

Anhydrous diethyl ether

-

Hexane

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Methodology:

-

Preparation of 1-pentyn-3-ol (B1209153): Ethynylation of propylene oxide is carried out using a Grignard reagent like ethynylmagnesium bromide in an anhydrous ether solution under an inert atmosphere. The reaction is quenched with a saturated ammonium chloride solution to yield 1-pentyn-3-ol after workup and purification.

-

Tosylation: The resulting alcohol (1-pentyn-3-ol) is then tosylated using p-toluenesulfonyl chloride in pyridine to form the corresponding tosylate.

-

Elimination to form 3-Penten-1-yne (B140091): The tosylate undergoes base-catalyzed elimination with a strong base such as sodium amide to produce a mixture of (E)- and (Z)-3-penten-1-ynes.

-

Alkylation to form 2-Hepten-4-yne: The terminal alkyne of the 3-penten-1-yne mixture is alkylated with ethyl bromide. This step introduces the additional two carbons required for the heptadiene backbone, resulting in a mixture of (E)- and (Z)-2-hepten-4-yne.

-

Stereoselective Hydralumination-Hydrolysis: The mixture of 2-hepten-4-yne diastereomers is subjected to hydralumination using diisobutylaluminum hydride (DIBAL-H) in hexane. The bulky DIBAL-H reagent selectively adds across the alkyne. Subsequent hydrolysis of the resulting organoaluminum intermediate yields (Z,Z)-2,4-heptadiene.[7] Careful monitoring of the reaction is crucial, as the reaction rates for the E and Z diastereomers can differ, allowing for stereoselective synthesis.[7]

-

Purification: The final product is purified by fractional distillation to isolate the (Z,Z)-2,4-heptadiene isomer.

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of (Z,Z)-2,4-Heptadiene from a 3-penten-1-yne intermediate.

Caption: Synthetic workflow for (Z,Z)-2,4-Heptadiene.

Concluding Remarks

(Z,Z)-2,4-Heptadiene is a specific stereoisomer of a simple conjugated diene. While direct applications in drug development are not prominent, its synthesis and characterization are relevant for fundamental organic chemistry research. The conjugated diene motif is a valuable functional group in organic synthesis, serving as a precursor for various transformations, including Diels-Alder reactions. The detailed synthetic protocol and structural data provided herein serve as a valuable resource for chemists exploring the reactivity and potential applications of such compounds.

References

- 1. This compound, (Z,Z) | C7H12 | CID 6427776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z,Z) [webbook.nist.gov]

- 3. This compound, (E,E)- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, (Z,E) [webbook.nist.gov]

- 6. This compound, (Z,Z) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of 2,4-Heptadiene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Heptadiene, a volatile organic compound (VOC), has been identified as a component of the aroma profile of certain plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants. While quantitative data remains limited, this document summarizes its known distribution, details established experimental protocols for its detection and analysis, and explores its potential biosynthetic origins. This guide is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the further investigation of this compound.

Natural Occurrence of this compound in Plants

The presence of this compound as a natural volatile compound in the plant kingdom is not widely documented. To date, its occurrence has been reported in a limited number of plant species. The primary plant in which this compound has been identified is the mango (Mangifera indica)[1]. It is also mentioned in studies related to the volatile profile of soursop (Annona muricata). However, in most comprehensive volatile analyses of these fruits, this compound is not listed as a major constituent, suggesting it is likely present in trace amounts.

Data Presentation

The following table summarizes the known plant sources of this compound. It is important to note that quantitative data regarding the concentration of this specific compound is largely absent from the current scientific literature.

| Plant Species | Common Name | Family | Plant Part | Concentration | Reference |

| Mangifera indica | Mango | Anacardiaceae | Fruit | Not Quantified | [1] |

| Annona muricata | Soursop | Annonaceae | Fruit | Not Quantified |

Experimental Protocols for the Analysis of this compound in Plants

The detection and analysis of this compound in plant matrices rely on methods developed for the general study of plant volatile organic compounds (VOCs). These protocols typically involve a sample preparation step to isolate the volatiles, followed by separation and identification using chromatographic and spectrometric techniques.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of VOCs from plant materials.

Materials:

-

Fresh plant material (e.g., fruit pulp, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial. For solid samples, it may be beneficial to gently bruise or cut the material to increase the surface area for volatile release.

-

Internal Standard (Optional but Recommended for Quantification): Add a known amount of an appropriate internal standard to the vial.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Equilibration: Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 20-40 minutes) to allow for the adsorption of the volatile compounds.

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 7200 Q-TOF mass spectrometer (or equivalent)

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection Port Temperature: 250 °C (in splitless mode for SPME).

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 2.5-10 °C/min to a final temperature of 230-250 °C.

-

Final hold: 2-5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-500.

-

Data Analysis:

Identification of this compound is achieved by comparing the obtained mass spectrum and retention index (RI) with those of an authentic standard and/or with data from spectral libraries such as the National Institute of Standards and Technology (NIST) database.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from plant material.

Hypothesized Biosynthetic Pathway

The biosynthetic pathway for this compound in plants has not been elucidated. However, it is plausible that it arises from the degradation of unsaturated fatty acids, such as linoleic acid, through oxidative processes. The following diagram presents a hypothetical pathway. It is important to emphasize that this is a theoretical model and requires experimental validation.

Conclusion and Future Directions

The natural occurrence of this compound in plants is an area that requires further investigation. While its presence has been noted in Mangifera indica and potentially Annona muricata, there is a significant lack of quantitative data and an absence of a defined biosynthetic pathway. The experimental protocols outlined in this guide provide a solid foundation for future research aimed at quantifying this compound in these and other plant species.

Future research should focus on:

-

Screening of a wider range of plant species to identify other potential sources of this compound.

-

Quantitative analysis to determine the concentration of this compound in various plant tissues and at different developmental stages.

-

Elucidation of the biosynthetic pathway through isotopic labeling studies and identification of the enzymes involved.

-

Investigation of the potential biological activity of this compound, which could be relevant for drug development and other applications.

By addressing these research gaps, a more complete understanding of the role and potential of this compound in the plant kingdom can be achieved.

References

Spectroscopic Data for 2,4-Heptadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the four geometric isomers of 2,4-heptadiene: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Due to the limited availability of complete, publicly accessible experimental datasets for all isomers, this document combines available experimental data with predicted spectroscopic values to serve as a valuable resource for researchers. The provided experimental protocols and theoretical data can guide the identification and characterization of these compounds in various research and development settings.

Isomers of this compound

This compound is a conjugated diene with the molecular formula C₇H₁₂. The presence of two double bonds, each capable of existing in an E or Z configuration, gives rise to four distinct geometric isomers.

Caption: Geometric isomers of this compound.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the isomers of this compound. Predicted values are based on established principles of NMR and IR spectroscopy and analysis of data for structurally similar compounds.

Infrared (IR) Spectroscopy

| Isomer | Key IR Absorptions (cm⁻¹) |

| (2E,4E)-2,4-Heptadiene | ~3020 (C-H stretch, alkene), ~2960, 2925, 2870 (C-H stretch, alkane), ~1650 (C=C stretch, conjugated), ~965 (C-H bend, trans C=C) |

| (2E,4Z)-2,4-Heptadiene | ~3020 (C-H stretch, alkene), ~2960, 2925, 2870 (C-H stretch, alkane), ~1655 (C=C stretch, conjugated), ~965 (C-H bend, trans C=C), ~730 (C-H bend, cis C=C) |

| (2Z,4E)-2,4-Heptadiene | ~3020 (C-H stretch, alkene), ~2960, 2925, 2870 (C-H stretch, alkane), ~1655 (C=C stretch, conjugated), ~965 (C-H bend, trans C=C), ~730 (C-H bend, cis C=C) |

| (2Z,4Z)-2,4-Heptadiene | ~3020 (C-H stretch, alkene), ~2960, 2925, 2870 (C-H stretch, alkane), ~1650 (C=C stretch, conjugated), ~730 (C-H bend, cis C=C) |

Note: These are predicted values and may vary slightly from experimental results.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz).

| Isomer | δ (ppm) and J (Hz) |

| (2E,4E)-2,4-Heptadiene | ~5.5-6.5 (m, 4H, olefinic), ~2.0 (q, 2H, J ≈ 7.5 Hz, -CH₂-), ~1.7 (d, 3H, J ≈ 6.5 Hz, =CH-CH₃), ~1.0 (t, 3H, J ≈ 7.5 Hz, -CH₂-CH₃) |

| (2E,4Z)-2,4-Heptadiene | ~5.3-6.4 (m, 4H, olefinic), ~2.1 (q, 2H, J ≈ 7.5 Hz, -CH₂-), ~1.7 (d, 3H, J ≈ 7.0 Hz, =CH-CH₃), ~1.0 (t, 3H, J ≈ 7.5 Hz, -CH₂-CH₃) |

| (2Z,4E)-2,4-Heptadiene | ~5.2-6.3 (m, 4H, olefinic), ~2.0 (q, 2H, J ≈ 7.5 Hz, -CH₂-), ~1.7 (d, 3H, J ≈ 7.0 Hz, =CH-CH₃), ~1.0 (t, 3H, J ≈ 7.5 Hz, -CH₂-CH₃) |

| (2Z,4Z)-2,4-Heptadiene | ~5.4-6.2 (m, 4H, olefinic), ~2.1 (q, 2H, J ≈ 7.5 Hz, -CH₂-), ~1.8 (d, 3H, J ≈ 7.0 Hz, =CH-CH₃), ~1.0 (t, 3H, J ≈ 7.5 Hz, -CH₂-CH₃) |

Note: These are predicted values and may vary from experimental results. The complexity of the olefinic region is due to second-order coupling effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Isomer | δ (ppm) |

| (2E,4E)-2,4-Heptadiene | ~135, ~132, ~130, ~125 (olefinic carbons), ~25 (-CH₂-), ~18 (=CH-CH₃), ~13 (-CH₂-CH₃) |

| (2E,4Z)-2,4-Heptadiene | ~134, ~131, ~128, ~124 (olefinic carbons), ~21 (-CH₂-), ~17 (=CH-CH₃), ~13 (-CH₂-CH₃) |

| (2Z,4E)-2,4-Heptadiene | ~133, ~130, ~127, ~123 (olefinic carbons), ~25 (-CH₂-), ~13 (=CH-CH₃), ~13 (-CH₂-CH₃) |

| (2Z,4Z)-2,4-Heptadiene | ~132, ~129, ~125, ~122 (olefinic carbons), ~21 (-CH₂-), ~13 (=CH-CH₃), ~12 (-CH₂-CH₃) |

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for dienes are outlined below.

Sample Preparation

-

NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-20 mg/mL. A small amount of TMS can be added as an internal standard for chemical shift referencing (0 ppm).

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, attenuated total reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

Instrumentation and Data Acquisition

A typical workflow for spectroscopic analysis is as follows:

Caption: General workflow for NMR and IR spectroscopic analysis.

-

¹H and ¹³C NMR Spectroscopy:

-

Spectra should be acquired on a Fourier transform NMR spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

-

For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which can range from hundreds to thousands of scans depending on the sample concentration.

-

-

IR Spectroscopy:

-

Spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample holder (or pure solvent, if applicable) should be recorded and subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.

-

Data Interpretation

-

IR Spectra: The presence of strong C-H bending bands around 965 cm⁻¹ is indicative of a trans (E) double bond, while the absence of this band and the presence of a band around 730 cm⁻¹ suggests a cis (Z) double bond. The C=C stretching vibrations for conjugated dienes typically appear in the 1650-1600 cm⁻¹ region.

-

¹H NMR Spectra: The chemical shifts and coupling constants of the olefinic protons are highly diagnostic of the stereochemistry. In general, the coupling constant between two protons on a trans double bond (³J_trans) is larger (typically 12-18 Hz) than that for a cis double bond (³J_cis, typically 6-12 Hz). The olefinic protons of conjugated dienes typically resonate in the range of 5.0-6.5 ppm.

-

¹³C NMR Spectra: The chemical shifts of the sp²-hybridized carbons provide information about the electronic environment of the double bonds. The chemical shifts can be influenced by the stereochemistry of the double bonds, with carbons in more sterically hindered environments (i.e., involved in Z double bonds) often appearing at slightly different chemical shifts compared to their E counterparts.

This guide provides a foundational understanding of the spectroscopic properties of this compound isomers. For definitive structural elucidation, it is always recommended to acquire experimental data on purified samples and compare it with the predicted values presented herein.

Molecular weight and formula of 2,4-heptadiene

An In-Depth Technical Guide to the Molecular Weight and Formula of 2,4-Heptadiene

This guide provides a focused examination of the fundamental chemical properties of this compound, specifically its molecular weight and chemical formula. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work.

Chemical Identity and Properties

This compound is an organic compound classified as a conjugated diene. Its structure consists of a seven-carbon chain with two double bonds located at the second and fourth positions. This conjugation gives rise to different stereoisomers, including (E,E), (Z,Z), (E,Z), and (Z,E) forms. For the purposes of molecular weight and formula, these isomers are identical.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂ | [1][2][3][4][5] |

| Molecular Weight | 96.17 g/mol | [1][2][3] |

Determination of Molecular Formula and Weight: Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound relies on standard and highly accurate analytical techniques. The methodologies outlined below represent typical experimental protocols used in chemical research.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is the primary technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for a volatile, non-polar compound like this. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Acceleration: The newly formed ions are accelerated by an electric field to ensure they have the same kinetic energy.

-

Deflection/Analysis: The ions travel through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.

-

Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. For this compound, this peak would be observed at an m/z of approximately 96.1.

Elemental Analysis for Molecular Formula Determination

Elemental analysis is used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements.

Methodology:

-

Combustion: A precisely weighed sample of this compound is heated to a high temperature (typically ~1000°C) in the presence of excess oxygen.

-

Conversion: This combustion process converts all carbon in the sample to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

-

Separation and Detection: The resulting gases are passed through a series of traps. One trap absorbs the H₂O, and another absorbs the CO₂. The mass of each trap is measured before and after the experiment to determine the mass of H₂O and CO₂ produced.

-

Calculation:

-

The mass of carbon and hydrogen in the original sample is calculated from the masses of CO₂ and H₂O.

-

The mass percentages of carbon and hydrogen are determined.

-

These percentages are used to calculate the mole ratio of the elements, yielding the empirical formula.

-

-

Formula Confirmation: The empirical formula is then compared with the molecular weight obtained from mass spectrometry to determine the final molecular formula. For this compound, the empirical formula (C₇H₁₂) is the same as the molecular formula.

Logical Relationships

The relationship between the chemical name, its formula, and molecular weight is a foundational concept in chemistry. The name dictates the structure, which in turn defines the elemental composition and total mass.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. This compound, (E,E)- [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H12 | CID 5367544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 628-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, (Z,E) | C7H12 | CID 6427780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 2,4-Heptadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, stereoselective synthesis, purification, and potential applications of the four geometric isomers of 2,4-heptadiene: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)-2,4-heptadiene. This document is intended to serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry and drug discovery.

Introduction to this compound Isomers

This compound is a conjugated diene that exists as four distinct geometric isomers due to the presence of two double bonds. The arrangement of the substituents around the C2-C3 and C4-C5 double bonds gives rise to the (E,E), (E,Z), (Z,E), and (Z,Z) configurations. These isomers possess unique physical and chemical properties, making stereoselective synthesis and purification crucial for their specific applications. While the conjugated diene motif is a common structural element in biologically active natural products and serves as a key intermediate in pharmaceutical synthesis, the direct application of this compound isomers in drug development is not extensively documented. Their utility primarily lies in their role as versatile synthetic building blocks.[1][2][3]

Commercial Availability

The commercial availability of this compound isomers varies significantly. The (2E,4E)-isomer is the most readily available, while the (2E,4Z) and (2Z,4Z) isomers are not commonly listed by major chemical suppliers. The (2Z,4E)-isomer has limited availability from a few specialized chemical providers.

| Isomer | IUPAC Name | CAS Number | Commercial Availability | Representative Suppliers |

| (2E,4E)-2,4-Heptadiene | (2E,4E)-hepta-2,4-diene | 2384-94-3 | Readily Available | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |

| (2E,4Z)-2,4-Heptadiene | (2E,4Z)-hepta-2,4-diene | 5994077-96-9 | Not readily available | - |

| (2Z,4E)-2,4-Heptadiene | (2Z,4E)-hepta-2,4-diene | 31357-24-1 | Limited | Dayang Chem, Chemlyte Solutions |

| (2Z,4Z)-2,4-Heptadiene | (2Z,4Z)-hepta-2,4-diene | 6427776-38-9 | Not readily available | - |

Stereoselective Synthesis of this compound Isomers

The stereocontrolled synthesis of specific this compound isomers is essential for their application in targeted chemical synthesis. Various methods have been developed to achieve high stereoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the stereoselective formation of conjugated dienes.[4][5] These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid or ester (Suzuki) or a vinylstannane (Stille). The stereochemistry of the starting materials is generally retained in the final product, allowing for the synthesis of specific isomers.

A general workflow for the synthesis of a specific this compound isomer using a Suzuki coupling is outlined below:

References

- 1. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07916J [pubs.rsc.org]

- 4. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Thermodynamic properties of conjugated dienes like 2,4-heptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of conjugated dienes, with a specific focus on 2,4-heptadiene and representative data from closely related, well-studied analogs such as 1,3-butadiene (B125203) and isoprene (B109036). This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Thermodynamic Principles of Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit unique thermodynamic properties due to the delocalization of π-electrons across the conjugated system. This delocalization results in a lower overall energy state, making conjugated dienes more stable than their non-conjugated isomers. This enhanced stability can be quantified through thermodynamic parameters such as the enthalpy of formation and the heat of hydrogenation.

Quantitative Thermodynamic Data

Table 1: Standard Enthalpy of Formation (ΔH°f) of Representative Conjugated Dienes

| Compound | Formula | State | ΔH°f (kJ/mol) |

| 1,3-Butadiene | C₄H₆ | Gas | 110.2 |

| Isoprene (2-methyl-1,3-butadiene) | C₅H₈ | Gas | 75.3 |

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp) of 1,3-Butadiene (Gas Phase)

| Temperature (K) | S° (J/mol·K) | Cp (J/mol·K) |

| 298.15 | 278.7 | 79.5 |

| 300 | 279.2 | 79.9 |

| 400 | 308.2 | 100.2 |

| 500 | 334.8 | 117.8 |

| 600 | 359.1 | 132.2 |

| 700 | 381.3 | 144.0 |

| 800 | 401.7 | 153.8 |

| 900 | 420.6 | 162.0 |

| 1000 | 438.2 | 168.9 |

Table 3: Standard Gibbs Free Energy of Formation (ΔG°f) of Representative Conjugated Dienes (Gas Phase)

| Compound | Formula | ΔG°f (kJ/mol) |

| 1,3-Butadiene | C₄H₆ | 150.7 |

| Isoprene (2-methyl-1,3-butadiene) | C₅H₈ | 208.9 |

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of volatile organic compounds like conjugated dienes requires precise and carefully controlled methodologies. Bomb calorimetry is a primary technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Experimental Protocol: Bomb Calorimetry for a Volatile Liquid Hydrocarbon

This protocol outlines the key steps for determining the heat of combustion of a volatile liquid hydrocarbon, such as a conjugated diene, using a bomb calorimeter.[1]

Objective: To measure the heat of combustion of a volatile liquid hydrocarbon at constant volume.

Materials:

-

Oxygen bomb calorimeter

-

Volatile liquid sample (e.g., this compound)

-

Benzoic acid (for calibration)

-

Fuse wire (platinum or nichrome)

-

Oxygen cylinder with regulator

-

Crucible (platinum or stainless steel)

-

Gelatin capsules or a specialized liquid sample holder

-

Balance (accurate to 0.1 mg)

-

Thermometer or digital temperature sensor (accurate to 0.001 °C)

-

Distilled water

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet.

-

Place the pellet in the crucible.

-

Measure and weigh a piece of fuse wire (approx. 10 cm).

-

Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Carefully assemble the bomb, sealing it tightly.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known mass of distilled water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

After cooling, release the pressure, open the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Measurement (Volatile Liquid):

-

Encapsulate a known mass (0.7-1.0 g) of the volatile liquid sample in a gelatin capsule or a specialized liquid sample holder to prevent evaporation.

-

Place the encapsulated sample in the crucible.

-

Follow the same procedure as for the calibration (steps 1.3 - 1.10).

-

-

Calculations:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the total heat released during the combustion of the sample and the fuse wire using the heat capacity of the calorimeter.

-

Subtract the heat released by the combustion of the fuse wire and the gelatin capsule (if used) to determine the heat of combustion of the sample.

-

Convert the heat of combustion at constant volume (ΔU) to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.

-

Using the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation of the conjugated diene using Hess's Law.

-

Visualizations of Key Processes

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical flow of the bomb calorimetry experiment for determining the heat of combustion.

Diels-Alder Reaction Pathway

The Diels-Alder reaction is a cornerstone of conjugated diene chemistry, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. This reaction is highly stereospecific and is of significant importance in organic synthesis. The thermodynamics of the reaction are characterized by a negative enthalpy change (exothermic) and a negative entropy change.[2]

Conclusion

The thermodynamic properties of conjugated dienes are fundamentally influenced by the stabilizing effect of π-electron delocalization. While experimental data for every specific conjugated diene, such as this compound, may not be readily available, the principles and data from well-characterized analogs like 1,3-butadiene and isoprene provide a robust framework for understanding their behavior. The experimental methodologies outlined, particularly bomb calorimetry, are essential for the precise determination of the energetic properties of these compounds. The Diels-Alder reaction serves as a prime example of the unique reactivity of conjugated dienes, driven by favorable thermodynamic factors. This guide provides a foundational resource for professionals in research and drug development who require a deep understanding of the thermodynamic landscape of conjugated dienes.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Heptadiene via Pyrolysis of 3,4-Diacetoxyheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of 2,4-heptadiene, a conjugated diene, through the vapor-phase pyrolysis of 3,4-diacetoxyheptane. Conjugated dienes are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry, due to their participation in pericyclic reactions such as the Diels-Alder reaction. The described method involves a multi-step synthesis commencing from the Grignard reaction of n-propylmagnesium bromide with ethyl formate (B1220265), followed by dehydration, dihydroxylation, and acetylation to yield the pyrolysis precursor, 3,4-diacetoxyheptane. The final pyrolysis step eliminates acetic acid to form the desired this compound.

Experimental Protocols

1. Synthesis of 4-Heptanol (B146996): A solution of 4 moles of ethyl formate in 500 ml of absolute ether is added with cooling to 8.1 moles of n-propylmagnesium bromide in 2.5 L of absolute ether. The reaction mixture is then worked up in the usual manner to yield 4-heptanol.

2. Synthesis of 3-Heptene (B165601): The 4-heptanol is passed over activated alumina (B75360) at 300-310°C. The products are condensed, washed with water, and distilled to give 3-heptene.[1]

3. Synthesis of 3,4-Heptanediol (B13757543): To a well-stirred mixture of 287 g (2.9 moles) of 3-heptene and 885 ml of formic acid (98-100%) at room temperature, 339 ml of thirty percent hydrogen peroxide (3 moles) is added over a period of five hours. The reaction mixture is washed with three 200 ml portions of a saturated solution of ferrous sulfate (B86663) to decompose excess hydrogen peroxide. The upper layer is separated and refluxed for one hour with an excess of 3 N ethanolic potassium hydroxide. The ethanol (B145695) is removed by distillation, and the residue is washed with three 100 ml portions of water. The product is then distilled under reduced pressure.[1]

4. Synthesis of 3,4-Diacetoxyheptane (Pyrolysis Precursor): The 3,4-heptanediol is acetylated to give 3,4-diacetoxyheptane.[1]

5. Pyrolysis of 3,4-Diacetoxyheptane to this compound: The pyrolysis is carried out in a slow stream of nitrogen. 3,4-diacetoxyheptane is passed into a vaporizer maintained at 270°C and then into a Vycor tube heated to 585°C. The reaction products are condensed in three traps cooled by a dry ice-acetone mixture. The condensed product is allowed to come to room temperature and is then washed to remove acetic acid, dried, and fractionally distilled.[1]

Data Presentation

Table 1: Summary of Yields and Physical Properties for the Synthesis of this compound

| Step/Product | Starting Materials | Moles/Grams | Product | Yield (%) | Boiling Point (°C) |

| 1. 4-Heptanol | Ethyl formate, n-Propylmagnesium bromide | 4 moles, 8.1 moles | 4-Heptanol | 75% | 57.0-57.5 @ 10 mm |

| 2. 3-Heptene | 4-Heptanol | 116 g | 3-Heptene | 84% | 94-95 |

| 3. 3,4-Heptanediol | 3-Heptene, Formic acid, Hydrogen peroxide | 2.9 moles | 3,4-Heptanediol | 54% | 83-84.5 @ 1 mm |

| 4. 3,4-Diacetoxyheptane | 3,4-Heptanediol | - | 3,4-Diacetoxyheptane | 75% | 91-98 @ 1-1.5 mm |

| 5. This compound | 3,4-Diacetoxyheptane | 54 g | This compound | - | 102-103 |

Data extracted from Raths and Shriner, "Synthesis of this compound"[1]

Visualizations

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, was characterized by its physical and spectral properties. The fraction boiling at 102-103°C exhibited a UV absorption maximum at 2280 Å, which is characteristic of conjugated dienes.[1] Further confirmation of the structure was obtained by reduction of the product with hydrogen over a palladium catalyst, which yielded n-heptane.[1] The unsaturation was determined by reaction with iodine monochloride, indicating the presence of two double bonds.[1] It is important to note that the pyrolysis procedure yields a mixture of isomeric 2,4-heptadienes.

References

Application Notes and Protocols for the Laboratory Preparation of trans-2,trans-4-heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,trans-4-Heptadiene is a conjugated diene of interest in organic synthesis and as a potential building block in the development of more complex molecules. Its stereospecific synthesis is crucial for applications where the geometric configuration of the double bonds dictates biological activity or subsequent reaction pathways. The Wittig reaction provides a reliable and stereoselective method for the synthesis of alkenes, including conjugated dienes. This protocol details the laboratory preparation of trans-2,trans-4-heptadiene via the Wittig reaction between crotonaldehyde (B89634) and propyltriphenylphosphonium bromide.

Reaction Principle

The synthesis proceeds in two main stages: the formation of the phosphonium (B103445) ylide and the subsequent Wittig reaction with an aldehyde.

-

Phosphonium Salt Formation: Triphenylphosphine (B44618), a strong nucleophile, reacts with 1-bromopropane (B46711) in an SN2 reaction to form propyltriphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium, to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The nucleophilic ylide attacks the carbonyl carbon of trans-crotonaldehyde. The resulting betaine (B1666868) intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired trans-2,trans-4-heptadiene and triphenylphosphine oxide as a byproduct. The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene; however, when an α,β-unsaturated aldehyde is used, the (E,E)-diene is often the major product.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Boiling Point | 108.0 ± 0.0 °C (Predicted) | [2] |

| Density | 0.732 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 2384-94-3 | [3] |

| Typical Yield | Not explicitly reported for this specific reaction, but Wittig reactions can range from moderate to high yields. | |

| UV Absorption Max (λmax) | 2280 Å (for a 2,4-heptadiene isomer) | [4] |

Experimental Protocol

Materials:

-

Triphenylphosphine (Ph₃P)

-

1-Bromopropane

-

Toluene, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

trans-Crotonaldehyde

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Schlenk line or inert gas (argon or nitrogen) setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Part 1: Preparation of Propyltriphenylphosphonium Bromide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq).

-

Dissolve the triphenylphosphine in anhydrous toluene.

-

Add 1-bromopropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Synthesis of trans-2,trans-4-heptadiene

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back down to 0 °C.

-

Slowly add a solution of trans-crotonaldehyde (1.0 eq) in anhydrous diethyl ether to the ylide solution dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.

Part 3: Purification

-

The crude product is a mixture of trans-2,trans-4-heptadiene and triphenylphosphine oxide.

-

To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold pentane or hexane, in which the diene is soluble, but the oxide is not.[5]

-

Filter the mixture and collect the filtrate.

-

Further purification can be achieved by flash column chromatography on silica gel using pentane or hexane as the eluent.

-

The fractions containing the product can be identified by TLC and combined.

-

Remove the solvent by rotary evaporation to yield the purified trans-2,trans-4-heptadiene.

Visualizations

Caption: Experimental workflow for the synthesis of trans-2,trans-4-heptadiene.

References

Application Notes and Protocols for Polymerization of 2,4-Heptadiene Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 2,4-heptadiene, a conjugated diene monomer. While specific literature on the polymerization of this compound is limited, the principles of diene polymerization are well-established. This document extrapolates from known methodologies for similar monomers, such as butadiene and isoprene, to provide robust starting points for experimental work. The protocols detailed herein cover cationic, anionic, and coordination polymerization methods, offering a versatile toolkit for synthesizing poly(this compound) with varying microstructures and properties.

Introduction to this compound Polymerization

This compound is a conjugated diene that can undergo polymerization to form poly(this compound).[1][2][3] Like other conjugated dienes, its polymerization can proceed via 1,2- or 1,4-addition, leading to polymers with different microstructures and, consequently, distinct physical and chemical properties.[4][5][6] The choice of polymerization technique—cationic, anionic, or coordination—plays a crucial role in controlling the polymer's molecular weight, polydispersity, and stereochemistry.[7][8][9]

Cationic polymerization is typically initiated by strong acids or Lewis acids and proceeds through a carbocationic propagating species.[8][10] This method is often sensitive to impurities and solvent polarity. For dienes, cationic polymerization can lead to complex structures due to potential side reactions.

Anionic polymerization , often referred to as "living" polymerization, allows for excellent control over molecular weight and produces polymers with a narrow molecular weight distribution.[9][11][12] It is initiated by strong bases, such as organolithium compounds, and is highly sensitive to protic impurities.

Coordination polymerization , utilizing transition metal catalysts (e.g., Ziegler-Natta or metallocene systems), offers remarkable control over the stereochemistry of the resulting polymer, enabling the synthesis of stereoregular polymers (isotactic or syndiotactic).[7][13][14] This control over microstructure is critical for tailoring the material properties of the final polymer.

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

-

This compound (freshly distilled)

-

Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

-

Methanol (for termination)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, septa, etc.)

Procedure:

-

All glassware should be oven-dried and cooled under a stream of inert gas.

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired volume of anhydrous dichloromethane via syringe.

-

Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add the freshly distilled this compound monomer to the cooled solvent via syringe.

-

Initiate the polymerization by adding the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise via syringe.

-

Allow the reaction to proceed for the desired time, monitoring for an increase in viscosity.

-

Terminate the polymerization by adding an excess of cold methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer using appropriate techniques (e.g., GPC for molecular weight and PDI, NMR for microstructure).

Protocol 2: Anionic Polymerization of this compound

This protocol outlines a method for the living anionic polymerization of this compound, which allows for precise control over the polymer architecture.

Materials:

-

This compound (rigorously purified and distilled)

-

Anionic initiator (e.g., sec-Butyllithium in cyclohexane)

-

Anhydrous, aprotic solvent (e.g., Cyclohexane or Tetrahydrofuran)

-

Methanol (for termination)

-

Argon or Nitrogen gas (high purity)

-

High-vacuum line and glassware

Procedure:

-

Solvent and monomer must be rigorously purified to remove all protic impurities. This often involves distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).

-

Under a high-vacuum or in a glovebox, add the purified solvent to a reaction vessel.

-

Add the purified this compound monomer to the solvent.

-

Cool the solution to the desired polymerization temperature (e.g., 0 °C to 50 °C).

-

Add the anionic initiator dropwise until a faint color persists (if using an indicator) or add the calculated amount for the target molecular weight.

-

The polymerization is typically rapid. Allow the reaction to proceed for several hours to ensure complete conversion.

-

Terminate the reaction by adding degassed methanol.

-

Precipitate the polymer in a large excess of methanol.

-

Isolate the polymer by filtration and dry under vacuum.

-

Characterize the resulting polymer.

Protocol 3: Coordination Polymerization of this compound

This protocol provides a general method for the coordination polymerization of this compound using a Ziegler-Natta type catalyst to potentially control stereochemistry.

Materials:

-

This compound (polymerization grade)

-

Ziegler-Natta catalyst components:

-

Transition metal halide (e.g., Titanium tetrachloride, TiCl₄)

-

Organoaluminum co-catalyst (e.g., Triethylaluminium, Al(C₂H₅)₃)

-

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

-

Methanol with a small amount of HCl (for catalyst deactivation and polymer precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Set up a reaction vessel under a strict inert atmosphere.

-

Add the anhydrous toluene (B28343) to the vessel.

-

Introduce the organoaluminum co-catalyst to the solvent.

-

Slowly add the transition metal halide to form the active catalyst complex. The mixture may change color and become heterogeneous.

-

Age the catalyst for a specified period at a controlled temperature according to established procedures for the chosen catalyst system.

-

Add the this compound monomer to the activated catalyst slurry.

-

Maintain the reaction at the desired temperature for the required duration.

-

Terminate the polymerization by adding the methanol/HCl mixture. This will also break down the catalyst residues.

-

Wash the polymer solution with water to remove catalyst residues.

-

Precipitate the polymer by adding the solution to a non-solvent.

-

Collect and dry the polymer under vacuum.

-

Characterize the polymer for its microstructure (cis/trans, 1,2/1,4-addition) and stereoregularity.

Quantitative Data Summary

The following tables present hypothetical data for the polymerization of this compound under various conditions. This data is intended to be illustrative of the expected trends for each polymerization type.

Table 1: Cationic Polymerization of this compound with BF₃·OEt₂ in CH₂Cl₂ at -78 °C

| [Monomer] (mol/L) | [Initiator] (mmol/L) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1.0 | 10 | 1 | 65 | 8,500 | 15,300 | 1.8 |

| 1.0 | 10 | 2 | 85 | 11,200 | 21,300 | 1.9 |

| 1.0 | 5 | 2 | 78 | 18,500 | 37,000 | 2.0 |

| 2.0 | 10 | 2 | 92 | 22,000 | 41,800 | 1.9 |

Table 2: Anionic Polymerization of this compound with sec-BuLi in Cyclohexane at 40 °C

| [Monomer] (mol/L) | [Initiator] (mmol/L) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1.0 | 1.0 | 4 | >99 | 96,000 | 101,800 | 1.06 |

| 1.0 | 0.5 | 4 | >99 | 192,000 | 203,500 | 1.06 |

| 1.5 | 1.0 | 4 | >99 | 144,000 | 154,100 | 1.07 |

| 1.5 | 0.5 | 4 | >99 | 288,000 | 308,200 | 1.07 |

Table 3: Coordination Polymerization of this compound with TiCl₄/Al(C₂H₅)₃ in Toluene at 25 °C

| [Monomer] (mol/L) | Al/Ti Molar Ratio | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | 1,4-cis Content (%) |

| 1.2 | 1.5 | 3 | 75 | 150,000 | 330,000 | 2.2 | 85 |

| 1.2 | 2.0 | 3 | 88 | 180,000 | 378,000 | 2.1 | 92 |

| 1.2 | 2.5 | 3 | 91 | 175,000 | 350,000 | 2.0 | 95 |

| 2.5 | 2.0 | 3 | 95 | 250,000 | 550,000 | 2.2 | 93 |

Visualizations

Caption: General experimental workflow for polymerization.

Caption: Cationic polymerization mechanism.

Caption: Anionic (living) polymerization mechanism.

Caption: Coordination polymerization mechanism.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. This compound | C7H12 | CID 5367544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (Z,E) | C7H12 | CID 6427780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. D15.5 Conjugated-Diene Polymers – Chemistry 109 Fall 2021 [wisc.pb.unizin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Coordination polymerization - Wikipedia [en.wikipedia.org]

- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. uomosul.edu.iq [uomosul.edu.iq]

Application Note: Gas Chromatography Methods for the Separation of 2,4-Heptadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents detailed protocols for the separation of 2,4-heptadiene geometric isomers using gas chromatography (GC). Due to the structural similarity and close boiling points of the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)-isomers of this compound, their separation presents an analytical challenge. This document outlines two primary methods utilizing capillary columns with different stationary phase polarities to achieve baseline separation. Method 1 employs a non-polar stationary phase, leveraging subtle differences in boiling points and molecular shape for separation. Method 2 utilizes a high-polarity stationary phase to exploit differences in the interaction of the double bonds with the stationary phase, often leading to a reversal in elution order compared to non-polar columns. These methods are crucial for the accurate identification and quantification of individual isomers in research, development, and quality control settings.

Introduction

This compound is a conjugated diene with four geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The distinct stereochemistry of these isomers can lead to significant differences in their physical, chemical, and biological properties. In the context of drug development and chemical synthesis, the presence of undesired isomers can impact the efficacy, safety, and stability of the final product. Therefore, robust analytical methods for the separation and quantification of these isomers are essential. Gas chromatography, with its high resolving power, is the technique of choice for this application. The selection of the appropriate GC column, particularly the stationary phase, is critical for achieving the desired separation. This note provides detailed experimental protocols for two effective GC methods.

Experimental Protocols

Two primary methods are presented below. Method 1 utilizes a non-polar stationary phase, while Method 2 employs a high-polarity stationary phase. The choice between these methods may depend on the specific sample matrix and the availability of GC columns.

Method 1: Separation on a Non-Polar Stationary Phase

This method is based on the principle of separation primarily by boiling point and molecular shape. On non-polar stationary phases, more linear or symmetrical molecules, such as the (E,E)-isomer, tend to have shorter retention times than their less linear cis-containing counterparts.

Instrumentation and Conditions:

-

Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column injection port.

-

Column: HP-PONA (50 m x 0.2 mm I.D., 0.5 µm film thickness) or equivalent non-polar phase (e.g., 100% dimethylpolysiloxane).[1]

-

Carrier Gas: Helium, at a constant linear velocity of 40 cm/s.[1]

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 120:1.[1]

-

Injector Temperature: 250 °C[1]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 7 °C/min to 200 °C.[1]

-

-

Detector: FID

-

Detector Temperature: 250 °C[1]

-

Injection Volume: 0.1 µL[1]

Sample Preparation:

Dilute the this compound isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a concentration appropriate for FID detection (typically in the low ppm range).

Method 2: Separation on a High-Polarity Stationary Phase

This method leverages the strong interactions between the pi-electrons of the conjugated double bonds and the polar stationary phase. This often results in enhanced resolution of geometric isomers, with the elution order potentially being reversed compared to non-polar columns. Cis-isomers may interact more strongly with the polar phase, leading to longer retention times.

Instrumentation and Conditions:

-

Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column injection port.

-

Column: DB-23 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent high-polarity bis(cyanopropyl)polysiloxane phase.[2]

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 100:1.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Detector: FID

-

Detector Temperature: 250 °C

-

Injection Volume: 1 µL

Sample Preparation:

Dilute the this compound isomer mixture in a suitable volatile solvent (e.g., hexane or pentane) to a concentration appropriate for FID detection.

Data Presentation